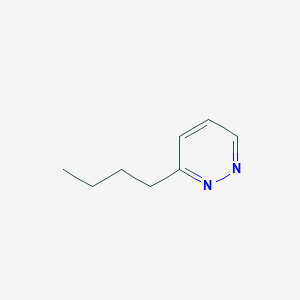
1-Propyl-1H-benzoimidazole-5-carboxylic acid
Overview
Description
1-Propyl-1H-benzoimidazole-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C11H12N2O2. It belongs to the benzimidazole family, which is known for its diverse biological and chemical properties. This compound is characterized by a benzimidazole ring substituted with a propyl group at the nitrogen atom and a carboxylic acid group at the 5-position.
Mechanism of Action
Target of Action
1-Propyl-1H-benzoimidazole-5-carboxylic acid primarily targets specific enzymes and receptors involved in various biochemical pathways. These targets often include enzymes like kinases or receptors such as G-protein coupled receptors (GPCRs), which play crucial roles in cellular signaling and metabolic regulation .
Mode of Action
The compound interacts with its targets by binding to the active sites of enzymes or receptor sites on cells. This binding can either inhibit or activate the target, leading to changes in cellular activity. For instance, if the compound inhibits a kinase, it may prevent the phosphorylation of downstream proteins, altering cellular responses .
Biochemical Pathways
This compound affects several biochemical pathways, including those involved in cell proliferation, apoptosis, and metabolic regulation. By modulating enzyme activity or receptor signaling, the compound can influence pathways such as the MAPK/ERK pathway, which is critical for cell growth and differentiation .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The compound is typically absorbed through the gastrointestinal tract, distributed widely in tissues, metabolized primarily in the liver, and excreted via the kidneys. These properties impact its bioavailability and therapeutic efficacy .
Result of Action
At the molecular level, the compound’s action results in altered enzyme activity or receptor signaling, leading to changes in cellular functions such as proliferation, apoptosis, or metabolic processes. These changes can have therapeutic effects, such as reducing inflammation or inhibiting tumor growth .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH levels or high temperatures may degrade the compound, reducing its effectiveness. Additionally, interactions with other drugs or biomolecules can enhance or inhibit its activity .
Biochemical Analysis
Biochemical Properties
1-Propyl-1H-benzoimidazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzimidazole derivatives, including this compound, have been shown to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition of its activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzimidazole derivatives can induce apoptosis in cancer cells by affecting the expression of pro-apoptotic and anti-apoptotic genes . Additionally, this compound may alter cellular metabolism by inhibiting key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several pathways. It exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of microbial enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme . This inhibition can lead to a decrease in microbial growth and proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained antimicrobial and anticancer effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial and anticancer properties without significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound may be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways can influence the compound’s efficacy and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can localize to various cellular compartments, influencing its accumulation and activity.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis in cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propyl-1H-benzoimidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic or basic conditions. One common method is the reaction of o-phenylenediamine with propionic acid in the presence of a dehydrating agent such as polyphosphoric acid. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the benzimidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Propyl-1H-benzoimidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 1-Propyl-1H-benzoimidazole-5-methanol or 1-Propyl-1H-benzoimidazole-5-aldehyde.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
1-Propyl-1H-benzoimidazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of corrosion inhibitors and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1H-benzoimidazole-5-carboxylic acid: Lacks the propyl group, which may affect its biological activity and chemical properties.
2-Propyl-1H-benzoimidazole-5-carboxylic acid: The propyl group is at a different position, potentially altering its reactivity and interactions.
1-Propyl-2H-benzoimidazole-5-carboxylic acid: The benzimidazole ring is in a different tautomeric form, which can influence its chemical behavior.
Uniqueness: 1-Propyl-1H-benzoimidazole-5-carboxylic acid is unique due to the specific positioning of the propyl group and carboxylic acid on the benzimidazole ring. This configuration can result in distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
1-propylbenzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-5-13-7-12-9-6-8(11(14)15)3-4-10(9)13/h3-4,6-7H,2,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCPALYFUUONGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602558 | |
| Record name | 1-Propyl-1H-benzimidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
369630-71-7 | |
| Record name | 1-Propyl-1H-benzimidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1286687.png)













